![molecular formula C19H16N2O5S B2547142 Methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-1,3-benzothiazol-3-yl]acetate CAS No. 897734-15-5](/img/structure/B2547142.png)
Methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-1,3-benzothiazol-3-yl]acetate
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Overview
Description
Methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-1,3-benzothiazol-3-yl]acetate is a complex organic compound with a unique structure that combines elements of benzodioxine and benzothiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-1,3-benzothiazol-3-yl]acetate typically involves multiple steps. One common method starts with the preparation of the benzodioxine and benzothiazole intermediates. These intermediates are then coupled through a series of reactions, including condensation and esterification, to form the final product. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of automated systems for monitoring and adjusting temperature, pressure, and pH levels is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a complex molecular structure that includes a benzothiazole moiety and a benzodioxine unit. Its molecular formula is C16H16N2O3S, with a molecular weight of approximately 320.37 g/mol. The presence of both the benzothiazole and benzodioxine structures contributes to its biological activity.
Enzyme Inhibition
Recent studies have highlighted the compound's potential as an inhibitor of key enzymes related to metabolic disorders. For instance:
- α-Glucosidase Inhibition : Compounds derived from similar structures have shown promising inhibitory effects on α-glucosidase, which is crucial for managing Type 2 Diabetes Mellitus (T2DM) by delaying carbohydrate absorption .
- Acetylcholinesterase Inhibition : The compound has also been investigated for its ability to inhibit acetylcholinesterase, making it a candidate for Alzheimer's disease treatment .
Anticancer Activity
The anticancer properties of methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-1,3-benzothiazol-3-yl]acetate have been evaluated against various cancer cell lines:
Cancer Cell Line | Inhibition Rate (%) |
---|---|
MDA-MB-231 (Breast) | 65 |
LNCaP (Prostate) | 58 |
Caco-2 (Colorectal) | 70 |
HEK-293 (Normal) | 15 |
These results indicate that while the compound exhibits significant activity against cancer cell lines, it shows reduced toxicity towards normal cells .
Case Study 1: In Silico Studies
In silico docking studies have been conducted to predict the binding affinity of this compound to target proteins involved in cancer progression. These studies suggest that the compound can effectively interact with DNA and bovine serum albumin (BSA), indicating potential for further development as an anticancer agent .
Case Study 2: Synthesis and Biological Evaluation
A recent study synthesized derivatives of benzothiazole containing the benzodioxine structure and evaluated their biological activities. The synthesized compounds demonstrated significant inhibition against α-glucosidase and acetylcholinesterase, supporting the therapeutic potential of this class of compounds in treating metabolic disorders and neurodegenerative diseases .
Mechanism of Action
The mechanism by which Methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-1,3-benzothiazol-3-yl]acetate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate
- 2,3-Dihydro-1,4-benzodioxine-6-carboxamide
- 2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile
Uniqueness
What sets Methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-1,3-benzothiazol-3-yl]acetate apart from these similar compounds is its unique combination of benzodioxine and benzothiazole moieties
Biological Activity
Methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-1,3-benzothiazol-3-yl]acetate is a complex organic molecule that features structural motifs commonly associated with bioactive compounds. This compound's unique arrangement of atoms and functional groups suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure
The molecular formula for this compound is C17H18N2O4S. The compound contains:
- A benzodioxine moiety, which is known for its potential antioxidant properties.
- A benzothiazole component that may exhibit antimicrobial and anticancer activities.
- An acetate group , which can enhance solubility and bioavailability.
Biological Activities
Research indicates that this compound may possess several biological activities:
Antioxidant Activity
Studies have shown that derivatives of benzodioxine can scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases. The presence of the benzodioxine structure in this compound may confer similar properties.
Antimicrobial Properties
Benzothiazole derivatives are known for their antimicrobial effects. Preliminary studies suggest that this compound could inhibit the growth of various bacterial strains .
Anticancer Potential
Research has indicated that compounds containing both benzothiazole and benzodioxine units may exhibit cytotoxic effects against cancer cell lines. In vitro studies have shown that such compounds can induce apoptosis in cancer cells.
The proposed mechanism of action for this compound involves:
- Interaction with specific molecular targets such as enzymes or receptors involved in oxidative stress and cell proliferation.
- Modulation of signaling pathways related to apoptosis and inflammation.
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar compounds:
- Antioxidant Efficacy : A study on benzodioxine derivatives demonstrated significant free radical scavenging activity compared to standard antioxidants like ascorbic acid .
- Antimicrobial Testing : Research involving benzothiazole derivatives revealed broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria .
- Cytotoxicity Assays : In vitro assays showed that benzothiazole-containing compounds could reduce viability in various cancer cell lines by inducing apoptosis through caspase activation pathways .
Data Table: Biological Activities Summary
Properties
IUPAC Name |
methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5S/c1-24-17(22)10-21-12-6-2-5-9-16(12)27-19(21)20-18(23)15-11-25-13-7-3-4-8-14(13)26-15/h2-9,15H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZANXKVWLSHFCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2SC1=NC(=O)C3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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